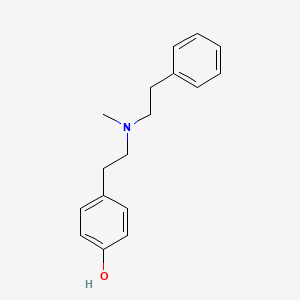

4-(2-(Methyl(phenethyl)amino)ethyl)phenol

Description

Contextualization within Phenethylamine (B48288) Derivatives and Phenolic Compounds

The chemical structure of 4-(2-(Methyl(phenethyl)amino)ethyl)phenol incorporates two key pharmacophores: a phenethylamine backbone and a phenolic hydroxyl group. nih.gov Phenethylamines are characterized by a phenyl ring connected to an amino group through a two-carbon (ethyl) sidechain. biomolther.orgwikipedia.org This core structure is the foundation for a wide array of neuroactive compounds, including neurotransmitters and synthetic drugs. wikipedia.orgwikipedia.org

Simultaneously, the molecule is classified as a phenolic compound due to the presence of a hydroxyl (-OH) group attached directly to its aromatic phenyl ring. nih.govgsconlinepress.comnumberanalytics.com Phenolic compounds are a vast and diverse group of molecules found extensively in nature and are well-represented in synthetic pharmaceuticals. gsconlinepress.comacs.org They are known for a broad spectrum of biological activities, largely attributed to the chemical reactivity of the phenol (B47542) group. gsconlinepress.comnumberanalytics.com The dual identity of this compound as both a phenethylamine and a phenol underpins its potential for complex biological interactions.

Historical Overview of Related Compound Classes in Research

The two parent classes of this compound have rich histories in scientific investigation.

Phenolic Compounds: Phenolic compounds have been a subject of research for centuries, initially through the study of plant-derived natural products. gsconlinepress.com These compounds are responsible for the flavors and colors of many plants and have been investigated for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comnih.govnih.gov Their prevalence in nature and in U.S. FDA-approved medicines highlights their enduring importance in medicinal chemistry. acs.orgnsf.gov For instance, 55 compounds containing a phenol or phenolic ether are on the World Health Organization's list of essential medicines. acs.org

Phenethylamine Derivatives: The study of phenethylamines gained significant momentum with the discovery of their role as neurotransmitters and their influence on the central nervous system. wikipedia.org Research has extensively characterized phenethylamines for their interactions with various receptors, particularly serotonin (B10506) (5-HT) receptors like 5-HT₂A. nih.govbiomolther.orgnih.gov Agonists for the 5-HT₂A receptor have been traditionally categorized into three structural groups: phenethylamines, tryptamines, and ergolines. biomolther.orgresearchgate.net This research has been crucial in understanding psychiatric disorders and in the development of new therapeutic agents. nih.govconsensus.app

Significance of Structure in Modulating Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, a principle well-illustrated by phenethylamines and phenolic compounds.

Phenethylamine Structure-Activity Relationship (SAR): In phenethylamine derivatives, structural modifications can dramatically alter biological effects. biomolther.orgnih.gov Key areas of modification include:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For example, in studies of 5-HT₂A receptor binding, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity. nih.govresearchgate.net

Amino Group Substitution: Modifications to the nitrogen atom also significantly influence activity. N-benzyl substitution, for instance, has been found to confer a significant increase in binding affinity and functional activity at 5-HT₂A receptors. acs.org

Sidechain Substitution: Changes to the ethyl sidechain, such as the addition of a methyl group at the alpha position (creating amphetamines) or a carbonyl group at the beta position (creating cathinones), lead to distinct pharmacological profiles. wikipedia.org

Interdisciplinary Research Relevance in Chemical Biology and Medicinal Chemistry

The structural features of this compound make it a relevant scaffold for interdisciplinary research.

In medicinal chemistry , the compound serves as a template for designing novel ligands. nih.gov The phenethylamine core is a well-established starting point for developing agents targeting aminergic systems, while the phenolic group offers a site for modification to fine-tune properties such as solubility, metabolism, and target affinity. gsconlinepress.comacs.org Phenolic compounds are recognized as a valuable resource in drug design due to their diverse biological activities. gsconlinepress.com Phenols and phenolic ethers were present in 62% of small-molecule drugs approved in 2020. acs.org

In chemical biology , this compound class is utilized as a tool to probe biological systems. By synthesizing derivatives and studying their structure-activity relationships, researchers can gain insights into the molecular architecture of receptor binding sites. nih.govacs.org This knowledge is fundamental to understanding the neurochemical pathways involved in various physiological and pathological processes, potentially leading to the development of new therapeutic strategies for a range of disorders. gsconlinepress.comnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[2-[methyl(2-phenylethyl)amino]ethyl]phenol | nih.gov |

| Molecular Formula | C₁₇H₂₁NO | nih.govcymitquimica.com |

| Molecular Weight | 255.35 g/mol | nih.gov |

| CAS Number | 52059-47-9 | nih.gov |

| Monoisotopic Mass | 255.162314293 Da | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[methyl(2-phenylethyl)amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-18(13-11-15-5-3-2-4-6-15)14-12-16-7-9-17(19)10-8-16/h2-10,19H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQWTUSVQSXWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343554 | |

| Record name | 4-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52059-47-9 | |

| Record name | 4-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Methyl Phenethyl Amino Ethyl Phenol

Established Synthetic Pathways to 4-(2-(Methyl(phenethyl)amino)ethyl)phenol

Traditional synthetic routes to this compound typically rely on sequential N-alkylation or reductive amination procedures starting from readily available precursors.

Precursor Compounds and Starting Materials

The synthesis of the target compound can be envisioned from several retrosynthetic disconnections, leading to a selection of key starting materials. The most common precursors are derivatives of phenethylamine (B48288) and phenol (B47542).

A primary and logical starting material is 4-(2-aminoethyl)phenol , also known as tyramine (B21549), which provides the core hydroxyphenylethylamine structure. google.commatrix-fine-chemicals.comnist.gov The synthesis then requires the sequential introduction of a methyl group and a phenethyl group onto the primary amine. Alternatively, N-methylphenethylamine (NMPEA) can serve as a precursor, which is then coupled with a suitable C2-synthon attached to a 4-hydroxyphenyl group. wikipedia.org A third approach could involve starting with phenethylamine and a 4-hydroxyphenylethyl halide, followed by N-methylation.

Table 1: Key Precursor Compounds for Synthesis

| Precursor Compound | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-(2-Aminoethyl)phenol (Tyramine) | C₈H₁₁NO | Provides the 4-hydroxyphenylethylamine backbone. |

| N-Methylphenethylamine (NMPEA) | C₉H₁₃N | Provides the N-methylphenethylamine portion. |

| Phenethylamine | C₈H₁₁N | Provides the core phenethylamine structure. |

| Phenethyl Bromide | C₈H₉Br | Acts as a phenethylating agent. |

| 4-Hydroxyphenylethyl Bromide | C₈H₉BrO | Acts as an alkylating agent to introduce the hydroxyphenylethyl group. |

| Phenylacetaldehyde | C₈H₈O | Carbonyl precursor for reductive amination. |

Reaction Mechanisms and Conditions

The construction of the target tertiary amine from the precursors involves fundamental organic reactions, primarily N-alkylation and reductive amination.

N-Alkylation: This method involves the reaction of an amine with an alkyl halide, such as phenethyl bromide. It is a nucleophilic aliphatic substitution reaction. wikipedia.org For instance, tyramine could be reacted with phenethyl bromide in the presence of a base (e.g., potassium carbonate) to neutralize the hydrobromic acid byproduct. This would be followed by a second N-alkylation step using a methylating agent like methyl iodide. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). A major challenge with this approach is the potential for overalkylation, leading to the formation of a quaternary ammonium salt. wikipedia.org

Reductive Amination: This is often a more controlled method for forming C-N bonds. dntb.gov.ua A synthetic sequence could involve first reacting tyramine with phenylacetaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to N-phenethyltyramine using a reducing agent like sodium borohydride (B1222165). The resulting secondary amine can then undergo a second reductive amination with formaldehyde to introduce the methyl group, yielding the final product. The order of these steps can be reversed. This method generally offers better control over the degree of alkylation compared to direct alkylation with halides.

Yield Optimization and Purity Considerations

Maximizing the yield and ensuring the purity of this compound requires careful control over reaction parameters and effective purification strategies.

Yield Optimization:

Stoichiometry: Precise control of the molar ratios of reactants is crucial. In direct alkylation, using a slight excess of the amine can help minimize overalkylation.

Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction outcome. For instance, in the Dieckmann condensation, a related cyclization reaction, the choice of base (e.g., sodium t-butoxide, NaH, NaOMe) and solvent can dramatically affect the yield.

Side Reactions: A significant side reaction is the O-alkylation of the phenolic hydroxyl group. This can be minimized by choosing appropriate bases and reaction conditions or by using a protecting group strategy.

Purity Considerations:

Common Impurities: Potential impurities include unreacted starting materials, mono-alkylated intermediates (N-methyltyramine or N-phenethyltyramine), the O-alkylated isomer, and over-alkylated quaternary ammonium salts.

Purification Methods: Purification is typically achieved through a combination of techniques. Acid-base extraction can be used to separate the basic amine product from neutral or acidic impurities. Column chromatography is a common laboratory method for separating the target compound from closely related side products. Finally, the product can often be purified further by crystallization, frequently after converting it to a stable salt form, such as the hydrochloride salt.

Novel Synthetic Approaches and Route Optimization for Scalability

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For a molecule like this compound, this involves strategies that improve selectivity and adhere to the principles of green chemistry.

Sustainable Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis can reduce waste, improve safety, and increase efficiency. unibo.itnih.gov A key development in this area is the use of "borrowing hydrogen" or "hydrogen auto-transfer" catalysis for N-alkylation. researchgate.netwhiterose.ac.ukrsc.org

This methodology offers a green alternative to traditional N-alkylation using alkyl halides. The key features are:

Reactants: It uses alcohols (e.g., phenethyl alcohol) as the alkylating agents instead of the more hazardous and less atom-economical alkyl halides.

Mechanism: A transition metal catalyst (often based on iridium, rhodium, or copper) temporarily "borrows" hydrogen from the alcohol, converting it in situ to an aldehyde. researchgate.net This aldehyde then undergoes reductive amination with the amine. The catalyst then returns the "borrowed" hydrogen to the resulting imine, yielding the alkylated amine and regenerating the catalyst. The only byproduct of this process is water.

Advantages: This approach is highly atom-economical, avoids the production of halide salt waste, and often proceeds under neutral conditions with high selectivity. lu.se

Table 2: Comparison of N-Alkylation Methodologies

| Feature | Conventional N-Alkylation | Borrowing Hydrogen Catalysis |

|---|---|---|

| Alkylating Agent | Alkyl Halides (e.g., R-Br) | Alcohols (e.g., R-CH₂OH) |

| Byproduct | Halide Salts (e.g., KBr) | Water (H₂O) |

| Atom Economy | Lower | Higher |

| Catalyst | Often requires stoichiometric base | Catalytic amount of transition metal |

| Green Credentials | Less favorable (toxic reagents, waste generation) | More favorable (safer reagents, minimal waste) |

By integrating these novel strategies, the synthesis of this compound can be optimized for scalability, safety, and environmental impact, reflecting the ongoing evolution of modern synthetic organic chemistry.

Rational Design of Analogues and Chemical Derivatization Strategies

The rational design of analogues of this compound involves systematic chemical modifications to its core structure. These derivatization strategies are aimed at exploring the structure-activity relationships by altering the compound's physicochemical properties. The primary sites for modification are the phenol moiety, the amino functionality, and the phenethyl chain.

Modification of the Phenol Moiety (e.g., etherification, esterification)

The phenolic hydroxyl group is a prime target for chemical modification due to its reactivity. Etherification and esterification are common strategies to mask the polar hydroxyl group, which can influence properties such as solubility and metabolism.

Etherification: The synthesis of ether derivatives from phenolic compounds is a well-established chemical transformation. google.com This process typically involves the reaction of the phenol with an alkyl halide or a similar electrophilic reagent in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. Another method involves using alkyl carboxylates as the etherifying agent in the presence of a carboxylic acid salt. google.com For this compound, this can be used to introduce a variety of alkyl or substituted alkyl groups. For example, the formation of a methyl ether results in 4-(2-Methoxyethyl)phenol, a known biochemical reagent. medchemexpress.com

Esterification: Esterification of the phenol group introduces a carbonyl functional group, creating a phenoxy ester. This can be achieved through several synthetic routes. One common method is the reaction of the phenol with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. Alternatively, direct esterification with a carboxylic acid can be performed using a catalyst, such as a strong acid or enzymatic catalysts like lipase. mdpi.com These reactions can be conducted under conventional heating or accelerated using microwave irradiation to improve yields and reduce reaction times. researchgate.net The synthesis of various phenolic esters has been explored to enhance the biological activity of natural phenols like tyrosol, a structurally related compound. nih.gov

The following table summarizes potential modifications to the phenol moiety:

| Modification Type | Reagent Example | Product Functional Group |

| Etherification | Methyl iodide | Methyl Ether (-OCH₃) |

| Etherification | Ethyl bromide | Ethyl Ether (-OCH₂CH₃) |

| Etherification | Benzyl (B1604629) chloride | Benzyl Ether (-OCH₂Ph) |

| Esterification | Acetic anhydride | Acetate Ester (-OCOCH₃) |

| Esterification | Benzoyl chloride | Benzoate Ester (-OCOPh) |

| Esterification | Palmitic acid | Palmitate Ester (-OCO(CH₂)₁₄CH₃) |

Manipulation of the Amino Functionality (e.g., secondary/tertiary amine variations)

The tertiary amine in this compound is another key site for structural modification. Varying the substituents on the nitrogen atom can significantly impact the compound's basicity and steric profile.

Synthetic strategies to manipulate the amino functionality often begin with a secondary amine precursor, such as N-(phenethyl)-2-(4-hydroxyphenyl)ethanamine. Reductive amination or N-alkylation reactions can then be employed to introduce a wide range of substituents. For instance, reacting the secondary amine with different aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) or with various alkyl halides can generate a library of tertiary amine analogues.

Creating analogues where the nitrogen is part of a cyclic structure, such as a piperidine or morpholine ring, is also a common derivatization strategy. This involves more complex multi-step syntheses, often starting from different precursors.

The table below illustrates variations of the amino functionality:

| Amine Type | N-Substituent 1 | N-Substituent 2 | General Structure |

| Secondary | Phenethyl | Hydrogen | R-NH-Phenethyl |

| Tertiary (Original) | Phenethyl | Methyl | R-N(CH₃)-Phenethyl |

| Tertiary | Phenethyl | Ethyl | R-N(CH₂CH₃)-Phenethyl |

| Tertiary | Phenethyl | Propyl | R-N(CH₂CH₂CH₃)-Phenethyl |

| Tertiary | Phenethyl | Benzyl | R-N(CH₂Ph)-Phenethyl |

(R represents the 4-hydroxy-phenethyl moiety)

Structural Modifications of the Phenethyl Chain (e.g., ring substitutions, chain length variations)

Modifying the phenethyl portion of the molecule offers further opportunities for creating structural analogues. These changes can be categorized into substitutions on the aromatic ring and alterations to the length of the alkyl chain connecting the ring to the nitrogen atom.

Ring Substitutions: Introducing substituents onto the phenyl ring of the phenethyl group can alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to add a variety of functional groups, such as halogens (e.g., chloro, bromo), alkyl groups (e.g., methyl, ethyl), or nitro groups. researchgate.net The position of the substituent (ortho, meta, or para) can also be controlled through the choice of reagents and reaction conditions. For example, the synthesis of m-ethylphenol demonstrates a method for introducing an alkyl group onto a phenolic ring structure. prepchem.com

Chain Length Variations: Altering the length of the ethyl chain provides another axis for structural modification. Analogues with a shorter methylene bridge (phenmethylamine derivatives) or longer propylene or butylene bridges (phenpropylamine or phenbutylamine derivatives) can be synthesized. This is typically achieved by selecting appropriate starting materials during the synthesis. For example, instead of using phenethylamine as a precursor, one could use phenylmethanamine or 3-phenylpropan-1-amine to generate analogues with different chain lengths.

The following table provides examples of modifications to the phenethyl chain:

| Modification Type | Specific Change | Example Compound Name Fragment |

| Ring Substitution | Addition of a 4-chloro group | ...amino)ethyl)phenol |

| Ring Substitution | Addition of a 3-methyl group | ...amino)ethyl)phenol |

| Ring Substitution | Addition of a 4-nitro group | ...amino)ethyl)phenol |

| Chain Lengthening | Propyl chain instead of ethyl | 4-(3-(Methyl(phenpropyl)amino)propyl)phenol |

| Chain Shortening | Methyl chain instead of ethyl | 4-((Methyl(phenylmethyl)amino)methyl)phenol |

Molecular Interactions and Receptor Pharmacology of 4 2 Methyl Phenethyl Amino Ethyl Phenol

Investigation of Molecular Targets and Ligand Binding

The pharmacological profile of a compound is defined by its binding affinity and functional activity at various molecular targets. Understanding these interactions is crucial for elucidating its mechanism of action.

Receptor Binding Affinity Studies (e.g., radioligand binding assays)

Receptor binding affinity is a critical measure of the interaction between a ligand and its receptor. Radioligand binding assays are a widely used technique to determine the affinity and density of receptors. nih.gov These assays involve incubating a biological sample (such as tissue homogenates or cell cultures) with a radiolabeled ligand. nih.gov By measuring the amount of bound radioactivity at various concentrations of the ligand, one can determine key parameters like the equilibrium dissociation constant (Kd), which indicates the ligand's affinity for the receptor, and the maximum binding capacity (Bmax), representing the total receptor density. nih.gov

Competition binding assays, a variation of this technique, are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound by measuring its ability to displace a known radiolabeled ligand from its receptor. nih.gov While specific Ki values from radioligand binding assays for 4-(2-(Methyl(phenethyl)amino)ethyl)phenol are not extensively detailed in the available literature, this methodology remains the gold standard for characterizing its potential interactions with a wide array of G protein-coupled receptors and other targets.

Enzyme Modulation and Inhibition Profiles (e.g., histone deacetylase inhibition)

Beyond receptor binding, compounds can exert their effects by modulating enzyme activity. Histone deacetylases (HDACs) have been identified as significant therapeutic targets, particularly in oncology. researchgate.netnih.gov Research into structurally related compounds provides insight into the potential enzyme-modulating capabilities of this compound.

Studies on derivatives of 4-(2-aminoethyl)phenol, a close structural analog, have demonstrated significant inhibitory activity against HDACs. researchgate.netnih.gov In one study, specific derivatives were synthesized and evaluated for their ability to inhibit HDAC enzymes. nih.gov Two compounds, in particular, showed noteworthy activity. researchgate.netnih.gov Molecular docking analyses suggest that these derivatives interact effectively with the active site of HDAC3 through a combination of π-stacking, coordination with the catalytic Zn²⁺ ion, hydrogen bonding, and hydrophobic interactions. researchgate.netnih.gov

| Compound | HDAC Inhibitory Activity (%) | Reference |

|---|---|---|

| Compound 18 | 64.94 ± 1.17 | researchgate.netnih.gov |

| Compound 20 | 52.45 ± 1.45 | researchgate.netnih.gov |

Protein-Ligand Interaction Dynamics

The interaction between a small molecule ligand like this compound and its protein target is a dynamic process governed by various non-covalent forces. nih.gov These reversible interactions include hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. nih.gov Molecular docking and dynamic simulations are powerful tools used to visualize and understand these interactions in detail. nih.govnih.gov

The chemical structure of this compound provides several key features for protein binding:

Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming strong connections with polar residues in a protein's binding pocket.

Aromatic Rings: The two phenyl rings (one from the phenol (B47542) moiety and one from the phenethyl group) can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the receptor. nih.gov

Tertiary Amine: At physiological pH, the nitrogen atom is typically protonated, allowing it to form a strong ionic bond or salt bridge with negatively charged residues, such as aspartic acid, which is a crucial interaction for many aminergic GPCRs. researchgate.net

Exploration of Specific Receptor Systems and Subtypes

Based on its structural similarity to known pharmacologically active agents, this compound is hypothesized to interact with several key receptor systems.

Opioid Receptor Subtype Interactions (e.g., κ-Opioid Receptor)

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) subtypes, is a primary target for analgesics. wikipedia.org The κ-opioid receptor (KOR) is a G protein-coupled receptor that mediates analgesia, but also less desirable effects like dysphoria and sedation. nih.govwikipedia.org

The structure of this compound contains moieties common to many opioid ligands. The N-phenethyl group is a well-established substituent that often confers high affinity for the µ-opioid receptor (mOR). nih.gov The 4-hydroxyphenyl group is also a core feature of many potent opioids, including morphine and tapentadol. wikipedia.orgnih.gov Furthermore, research on 5-phenylmorphan scaffolds, which bear some resemblance to the compound , has led to the identification of potent and selective KOR antagonists. ebi.ac.uk While direct binding data for this compound at opioid receptors is limited, its structural components suggest a potential for interaction, particularly with µ- and κ-opioid receptor subtypes.

Adenosine (B11128) Receptor Interactions (e.g., A2a Adenosine Receptor)

The adenosine receptors, particularly the A2A subtype (A2AAR), are recognized as important non-dopaminergic targets for treating neurodegenerative conditions and are implicated in immune responses. nih.govmdpi.com The A2AAR is a Gs-coupled receptor that, upon activation, typically stimulates adenylyl cyclase and increases cyclic AMP (cAMP) levels. mdpi.com

Significant research has been conducted on A2AAR antagonists that share the 4-(2-aminoethyl)phenol backbone with the title compound. For instance, the compound ZM241385 is a known A2AAR antagonist containing this structural motif. nih.gov More recently, a novel A2AAR antagonist, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672), was found to be a potent inhibitor of glioblastoma cell progression through its action at this receptor. nih.gov This related compound demonstrated a high binding affinity for the A2AAR, with its interaction profile characterized by well-defined hydrogen bonds and hydrophobic contacts within the receptor pocket. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| ANR 672 | A2A Adenosine Receptor | 1.02 ± 0.06 | nih.gov |

The high affinity of these structurally similar compounds suggests that this compound could also interact with the A2A adenosine receptor.

Dopamine (B1211576) Receptor Interactions

The phenethylamine (B48288) scaffold is a well-established pharmacophore for dopamine receptor ligands. The diverse physiological effects of dopamine are mediated by at least five G protein-coupled receptor subtypes, categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies wikipedia.org. The interaction of phenethylamine derivatives with these receptors is highly dependent on the substitution patterns on the aromatic ring and the amine group.

For N-substituted phenethylamines, the nature of the substituent on the nitrogen atom significantly influences the affinity and selectivity for dopamine receptor subtypes. The introduction of a 2-phenylethyl group on the nitrogen atom has been shown to enhance affinity for D2 binding sites nih.gov. This suggests that the N-phenethyl group in this compound could contribute to a significant interaction with D2-like receptors. The N-methyl group may further modulate this activity. Studies on methylated β-phenylethylamine (PEA) derivatives have shown varying effects, with N-methylation sometimes leading to a decrease in certain activities compared to the parent compound smolecule.com.

The analgesic effects of various methylated PEA derivatives, which are suggested to involve catecholaminergic systems, show a rank order of potency that is influenced by the position and number of methyl groups smolecule.com. This highlights the nuanced role of N-alkylation in modulating dopaminergic activity. The presence of a hydroxyl group on the phenyl ring is also a critical determinant of activity, although its optimal position for dopamine receptor interaction is typically at the meta and para positions relative to the ethylamine (B1201723) side chain, mimicking dopamine itself. The para-hydroxyl group in this compound is a key feature that could facilitate hydrogen bonding within the receptor binding pocket.

While direct binding data for this compound is not available, the affinities of structurally related phenethylamines for dopamine receptors provide a basis for inferring its potential activity.

Table 1: Dopamine Receptor Affinities of Related Phenethylamine Derivatives

| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Dopamine | ~400 | ~20 | nih.gov |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | ~800 | ~40 | nih.gov |

| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | >10000 | ~10 | nih.gov |

This table is for illustrative purposes and shows data for compounds structurally related to this compound to infer potential interaction patterns.

Other Neurotransmitter Receptor Systems

Beyond the dopaminergic system, phenethylamine derivatives are known to interact with a variety of other neurotransmitter receptors, including serotonergic and adrenergic receptors. The specific interactions depend on the substitution patterns of the molecule.

The addition of an N-benzyl group to phenethylamine hallucinogens, for instance, has been shown to dramatically increase affinity for the 5-HT2A serotonin (B10506) receptor . This suggests that the N-phenethyl group of this compound could confer some affinity for serotonin receptors. Structure-activity relationship (SAR) studies on phenethylamine derivatives have demonstrated that substitutions on the phenyl ring and the nitrogen atom are critical for 5-HT2A receptor binding wikipedia.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic investigation of how chemical structure relates to biological activity is crucial for understanding the pharmacological potential of a compound. For this compound, SAR studies of its analogues provide valuable insights.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For phenethylamines, QSAR studies have been employed to predict properties like lipophilicity (logP), which is a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted.

A global QSAR model for phenethylamine derivatives acting as adrenergic alpha-1 receptor agonists has highlighted the importance of certain molecular descriptors in determining their logP values. These models suggest that both 3D molecular shape and electronic properties are key determinants of the biological behavior of phenethylamines. While a specific QSAR model for this compound has not been developed, these general models indicate that its activity will be influenced by a balance of its steric and electronic properties.

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. For phenethylamine derivatives, the presence of a chiral center, often at the alpha- or beta-position of the ethylamine side chain, can lead to significant differences in pharmacological activity between enantiomers.

Although this compound itself is not chiral, the introduction of a substituent on the ethyl bridge would create a stereocenter. Studies on chiral phenylethylamine derivatives have shown that stereoselectivity varies significantly even between closely related transporters and receptors. For example, the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT) preferentially transport (S)-norepinephrine, while the serotonin transporter (SERT) prefers the (R)-enantiomer. This underscores the importance of stereochemistry in determining the precise pharmacological profile of phenethylamine analogues.

Identification of Pharmacophore Features and Key Interaction Points

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For dopamine receptor agonists, a common pharmacophore includes a basic nitrogen atom and a hydroxyl group on an aromatic ring, positioned at a specific distance from each other. The structure of this compound, with its tertiary amine and para-hydroxyphenyl group, fits this general model.

More complex pharmacophore models for dopamine D2 receptor agonists have been developed, often incorporating features such as aromatic rings and hydrophobic regions. The N-phenethyl group of this compound could interact with a hydrophobic pocket in the receptor, a feature that has been shown to enhance affinity for D2 receptors in some series of compounds nih.gov.

Pharmacophore models for ligands of other receptors, such as the 5-HT2A receptor, also emphasize the importance of an aromatic ring and a basic amine wikipedia.org. The presence of two aromatic rings and a tertiary amine in this compound suggests it may possess the necessary features to interact with multiple receptor types. The precise nature of these interactions would be determined by the spatial arrangement of these pharmacophoric elements.

Cellular and Biochemical Mechanisms of Action of 4 2 Methyl Phenethyl Amino Ethyl Phenol

Modulation of Intracellular Signaling Pathways

The biological effects of 4-(2-(Methyl(phenethyl)amino)ethyl)phenol are rooted in its ability to modulate key intracellular signaling pathways that govern cellular processes such as inflammation, cell survival, and proliferation.

Investigation of NF-κB Signaling Pathway Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. researchgate.netnih.govyoutube.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.netyoutube.com Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB into the nucleus to activate target gene expression. researchgate.netyoutube.com

While direct studies extensively detailing the interaction of this compound with the NF-κB pathway are limited, the broader class of phenolic compounds has been recognized for their potential to modulate NF-κB signaling. researchgate.net For instance, some polyphenols are suggested to interfere with the NF-κB pathway by inhibiting the kinases that phosphorylate IκB, thereby preventing NF-κB's nuclear translocation. researchgate.net Research on compounds with structural similarities has sometimes included evaluations of NF-κB pathway modulation. For example, in studies of certain novel benzodiazepinone derivatives, the modulation of the NF-κB pathway was a key aspect of their pro-death activity in cancer cells. mdpi.com However, specific experimental data demonstrating the direct impact of this compound on the phosphorylation state of key NF-κB pathway components like p65 and IκBα remains to be fully elucidated.

Effects on Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a fundamental mechanism for calcium influx into cells, regulating a multitude of cellular functions. nih.govfrontiersin.org This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by stromal interaction molecules (STIMs). nih.govfrontiersin.org Activated STIM proteins then translocate to the plasma membrane where they interact with and open ORAI channels, facilitating the entry of extracellular calcium. nih.govfrontiersin.org

The direct effects of this compound on SOCE have not been extensively documented in publicly available research. However, the modulation of SOCE is a recognized therapeutic strategy in various diseases, including cancer. nih.gov Compounds that inhibit SOCE can suppress cancer cell proliferation and metastasis. nih.gov Investigations into novel compounds have shown the ability to induce SOCE in specific cell types, such as neuroblastoma cells, highlighting the diverse ways in which small molecules can interact with this pathway. researchgate.net For example, the SOCE inhibitor 2-aminoethyl diphenylborinate (2-APB) is a tool compound used to probe the contribution of this pathway to cellular processes. nih.govmdpi.com The precise role, if any, of this compound in modulating STIM-ORAI interactions or other components of the SOCE machinery requires further specific investigation.

Impact on Kinase Cascades (e.g., AMPK/mTORC1, PAK1)

Kinase cascades are central to signal transduction, controlling cell growth, metabolism, and survival. The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) are two key interconnected kinases. AMPK acts as a cellular energy sensor, and its activation generally inhibits the anabolic processes promoted by mTORC1. nih.govresearchgate.net The p21-activated kinase 1 (PAK1) is another important kinase involved in cell motility, survival, and proliferation. biorxiv.org

Specific data on the direct interaction of this compound with the AMPK/mTORC1 or PAK1 pathways is not well-documented in the current scientific literature. The interplay between AMPK and mTORC1 is a critical node in cellular regulation, with AMPK directly inhibiting mTORC1 through phosphorylation of Raptor and indirectly via activation of TSC2. nih.gov Conversely, mTORC1 signaling can also suppress AMPK activity. nih.gov The development of selective inhibitors and degraders for kinases like PAK1 is an active area of research, aiming to dissect their specific roles in cancer and other diseases. biorxiv.org For instance, the development of a PAK1-selective degrader has shown enhanced anti-proliferative effects in PAK1-dependent cancer cell lines. biorxiv.org Future studies are needed to determine if this compound exerts any of its biological effects through the modulation of these or other kinase cascades.

Interplay with Second Messenger Systems

Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector molecules. nih.govwikipedia.orgnih.gov Major classes of second messengers include cyclic nucleotides like cyclic AMP (cAMP), lipid-derived molecules such as inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and ions like calcium (Ca²⁺). nih.govwikipedia.orglibretexts.org These molecules are integral to the signaling cascades initiated by first messengers like hormones and neurotransmitters. wikipedia.orgyoutube.com

The specific interactions of this compound with various second messenger systems have not been a primary focus of published research. The generation of second messengers is a fundamental cellular process; for example, the activation of phospholipase C by G-protein-coupled receptors leads to the production of IP₃ and DAG, which in turn mobilize intracellular calcium and activate protein kinase C, respectively. nih.govnih.gov Given the phenolic structure of the compound, it is plausible that it could influence pathways that are modulated by second messengers, but direct evidence linking it to the modulation of cAMP, cGMP, IP₃, or DAG levels is currently unavailable.

In Vitro Biological Activity Studies

The biological potential of this compound has been explored in various in vitro settings to assess its effects on different cell types, including cancer cells and neuronal cells.

Assessment in Cellular Models (e.g., cancer cell lines, neuronal cultures)

The in vitro activity of compounds structurally related to this compound has been evaluated in a variety of cancer cell lines. While specific data for the named compound is limited, studies on analogous benzothiazole (B30560) and benzodiazepine (B76468) derivatives have demonstrated antiproliferative effects. For instance, novel 1,4-benzodiazepine (B1214927) derivatives have shown antiproliferative properties in the micromolar range against tumor cell lines. nih.gov Similarly, certain benzothiazole derivatives have exhibited marked viability reduction in pancreatic cancer and paraganglioma cell lines. nih.gov

Interactive Table of Antiproliferative Activity of Related Compounds:

| Compound Class | Cell Line | Activity |

|---|---|---|

| 1,4-Benzodiazepine Derivatives | Various Tumor Cells | Micromolar range inhibition |

| Benzothiazole Derivatives | Pancreatic Cancer Cells | Marked viability reduction |

In the context of neuronal cultures, phenolic compounds are generally studied for their neuroprotective potential. nih.govnih.gov While direct studies on this compound are not extensively reported, research on other phenolic compounds has shown protective effects against neurodegeneration in various in vitro models. These effects are often attributed to the antioxidant and anti-inflammatory properties of the phenolic structure.

Mechanistic Insights from Biochemical Assays

Biochemical assays are crucial tools for elucidating the mechanisms by which a compound exerts its effects at a molecular level. These assays can include enzyme assays, which measure the effect of a compound on the activity of a specific enzyme, and reporter gene assays, which assess the ability of a compound to influence the expression of a particular gene.

Reporter Gene Assays:

Reporter gene assays are a common method to screen and identify chemical compounds that can modulate the activity of cellular receptors, such as the estrogen receptor. nih.gov In these assays, cells are engineered to express a reporter gene, like luciferase, under the control of a specific regulatory element that is activated by the receptor of interest. nih.govnih.gov When a compound interacts with the receptor and activates it, the reporter gene is expressed, leading to a measurable signal, such as the production of light in the case of luciferase. nih.govnih.gov This allows researchers to quantify the extent to which a compound can activate or inhibit a particular signaling pathway. nih.gov

For example, to identify modulators of estrogen receptor alpha (ERα), cell lines like MCF7-VM7Luc4E2 are used. nih.gov These cells endogenously express the full-length estrogen receptor and contain a luciferase reporter gene. nih.gov The assay involves incubating the cells with the test compound and then measuring the resulting luminescence. nih.gov An increase or decrease in the luminescence signal compared to a control indicates that the compound may be an activator or inhibitor of ERα, respectively. nih.gov

While specific reporter gene assay data for this compound is not available in the provided search results, this methodology represents a key approach for determining its potential interactions with nuclear receptors and other cellular signaling pathways.

Enzyme Assays:

Enzyme assays are another critical tool for understanding a compound's mechanism of action. These assays directly measure the effect of a compound on the catalytic activity of a specific enzyme. The results can reveal whether the compound acts as an inhibitor or an activator of the enzyme and can provide insights into the kinetics of this interaction. For instance, derivatives of similar phenolic compounds have been shown to act as reactivators of acetylcholinesterase that has been inhibited by organophosphates.

Detailed enzyme assay data for this compound are not present in the provided search results. However, its structural similarity to other pharmacologically active phenolic compounds suggests that enzyme assays would be a valuable method to explore its potential biological targets.

Antiproliferative and Antimicrobial Activities in Experimental Systems

The potential for a compound to inhibit cell growth (antiproliferative activity) or to kill or inhibit the growth of microorganisms (antimicrobial activity) is often evaluated in various experimental systems.

Antiproliferative Activity:

While direct studies on the antiproliferative effects of this compound are not detailed in the provided search results, the methodologies to assess such activity are well-established. Antiproliferative activity is typically evaluated using in vitro cell-based assays. Human cancer cell lines are commonly used to screen compounds for their potential as anticancer agents. The effect of the compound on cell viability and proliferation is measured using various assays, such as the MTT assay or by direct cell counting.

Antimicrobial Activity:

The antimicrobial properties of chemical compounds are of significant interest. Research has shown that derivatives of related phenolic compounds can exhibit broad-spectrum antimicrobial properties. For example, Schiff bases derived from (E)-2-(((2-aminoethyl) imino) methyl) phenol (B47542) have been synthesized and tested for their antibacterial activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Salmonella typhimurium, and Staphylococcus aureus. researchgate.net In one study, these Schiff bases showed significant biological activity against E. coli. researchgate.net

The evaluation of antimicrobial activity typically involves methods like the disc-diffusion method, where the zone of inhibition of bacterial growth around a disc impregnated with the test compound is measured. researchgate.net While specific data on the antimicrobial activity of this compound is not available, the activity of structurally related compounds suggests this is a potential area for investigation.

Metabolic Pathways in Experimental Systems

Understanding how a compound is metabolized in the body is crucial for its development as a therapeutic agent. In vitro models are frequently used to study these metabolic pathways.

Biotransformation Studies in In Vitro Models

In vitro models such as liver microsomes and cell lysates are standard tools for studying the biotransformation of chemical compounds. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. By incubating a compound with liver microsomes, researchers can identify the metabolites formed and the specific CYP enzymes responsible for their formation.

Identification and Characterization of Metabolites

Once biotransformation has occurred in an in vitro system, the resulting metabolites need to be identified and characterized. This is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation of the parent compound from its metabolites and provide information about their molecular weights and structures. For example, GC-MS has been used to characterize intermediates in the synthesis of related phenolic compounds. researchgate.net

Enzyme Systems Involved in Metabolism

Identifying the specific enzyme systems involved in the metabolism of a compound is a key part of its preclinical characterization. As mentioned, cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of many foreign compounds. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) and UDP-glucuronosyltransferases (UGTs), can also play important roles. Studies with specific chemical inhibitors or recombinant human enzymes can be used to pinpoint which specific enzymes are involved in the metabolism of this compound.

Advanced Research Methodologies and Computational Studies for 4 2 Methyl Phenethyl Amino Ethyl Phenol

Analytical Techniques for Quantitative and Qualitative Analysis

The precise analysis of 4-(2-(Methyl(phenethyl)amino)ethyl)phenol requires sophisticated analytical instrumentation to ensure accuracy in both identifying the compound and determining its concentration in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of polar functional groups—a phenolic hydroxyl (-OH) and a tertiary amine—in its structure, this compound requires chemical derivatization prior to GC-MS analysis. jfda-online.commdpi.com This essential step reduces the compound's polarity, thereby increasing its volatility and thermal stability, which is necessary for successful gas-phase separation. mdpi.com

Common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in the hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. mdpi.comresearchgate.net

Acylation: This process introduces an acyl group, often using fluorinated anhydrides, which can enhance volatility and improve detection sensitivity. jfda-online.com

Alkylation: This technique can also be employed to modify the polar groups. mdpi.com

Once derivatized, the compound can be effectively analyzed by GC-MS. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. For this compound, the mass spectrum shows characteristic fragment ions that are used for its confirmation. nih.gov

| Attribute | m/z Value |

|---|---|

| Top Peak (Base Peak) | 148 |

| 2nd Highest Peak | 105 |

| 3rd Highest Peak | 121 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of non-volatile or thermally unstable compounds, making it highly suitable for this compound without the need for derivatization. Reversed-phase (RP) HPLC is the most common mode used for phenolic compounds. mdpi.com

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase. mdpi.comexplorationpub.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com The pH of the mobile phase is often adjusted with acids such as formic acid or phosphoric acid to ensure that the analyte is in a single ionic form, which results in sharper, more symmetrical peaks. sielc.com

Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Phenolic compounds exhibit strong ultraviolet absorbance. Detection is often performed at wavelengths around 274 nm. epa.gov

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be used, with typical excitation at 274 nm and emission at 298 nm. epa.gov

Electrochemical Detection: This highly sensitive method measures the current generated by the oxidation of the phenolic group at a specific voltage, typically around +0.9 V. epa.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and allows for definitive structural confirmation.

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP) | mdpi.com |

| Stationary Phase | C18 (Octadecylsilyl) | explorationpub.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic or phosphoric acid | mdpi.comsielc.com |

| Detection | UV (274 nm), Fluorescence (Ex: 274 nm, Em: 298 nm), Electrochemical (+0.9 V) | epa.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. rsc.org The chemical shifts, signal multiplicities (splitting patterns), and coupling constants create a unique spectral signature that confirms the precise arrangement of atoms and the connectivity within the molecule.

Based on analyses of structurally similar compounds like 4-ethylphenol, the expected NMR spectral features can be predicted: researchgate.net

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings, typically in the 6.5-7.5 ppm region. The protons of the ethyl bridge and the N-methyl group would appear in the aliphatic region (upfield).

¹³C NMR: The spectrum would display signals for each unique carbon atom, with aromatic carbons appearing in the 115-160 ppm range and aliphatic carbons at lower chemical shifts. researchgate.net

| Molecular Moiety | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C-H) | ¹H NMR | ~6.5 - 7.5 |

| Aliphatic Protons (-CH₂-CH₂-) | ¹H NMR | ~2.5 - 3.0 |

| N-Methyl Protons (-NCH₃) | ¹H NMR | ~2.3 |

| Phenolic Hydroxyl Proton (-OH) | ¹H NMR | Variable, depends on solvent/concentration |

| Aromatic Carbons | ¹³C NMR | ~115 - 160 |

| Aliphatic Carbons | ¹³C NMR | ~30 - 60 |

| N-Methyl Carbon | ¹³C NMR | ~40 - 45 |

Beyond standard chromatographic detection, specific electrochemical and spectrophotometric methods can be employed for the targeted analysis of phenols.

Electrochemical detection , as mentioned, is often paired with HPLC and relies on the oxidative properties of the phenol (B47542) moiety. epa.gov Its high sensitivity makes it suitable for trace-level analysis.

Spectrophotometric methods are classic analytical techniques that involve a chemical reaction to produce a colored product, the absorbance of which is proportional to the analyte's concentration. A widely recognized procedure for total phenol analysis is the 4-aminoantipyrine (B1666024) (4-AAP) method. epa.govresearchgate.net In this reaction, phenolic compounds undergo oxidative coupling with 4-AAP at a pH of 10 in the presence of an oxidizing agent like potassium ferricyanide, forming a stable reddish-brown dye measured at approximately 510 nm. epa.gov Another approach involves an azo coupling reaction, where the phenol is reacted with a diazonium salt to form a highly colored azo dye, which can then be quantified. uobaghdad.edu.iq

Computational Chemistry and Molecular Modeling

Computational methods are indispensable in modern drug discovery and development, providing insights into molecular interactions that are difficult to observe experimentally. For this compound, which acts as a β2-adrenergic receptor (β2AR) agonist, these techniques are used to understand its mechanism of action and to discover new, potentially more effective molecules.

Pharmacophore modeling is a ligand-based computational approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govresearchgate.net For β2AR agonists, selective pharmacophore models have been developed based on a series of known active compounds. nih.govnih.gov These models consistently identify a set of key features that are present in this compound. nih.govresearchgate.net

The key pharmacophoric features for a selective β2AR agonist include: nih.govresearchgate.netnih.gov

A Hydrogen-Bond Donor: Corresponds to the phenolic hydroxyl group.

A Hydrogen-Bond Acceptor: Also fulfilled by the phenolic hydroxyl group.

Two Aromatic Rings: Provided by the phenol and phenethyl moieties.

A Positive Ionizable Center: The tertiary amine, which is protonated at physiological pH.

This pharmacophore model represents the crucial interactions between the ligand and the β2AR active site, such as the ionic bond between the protonated amine and the Asp113 residue, and hydrogen bonding between the hydroxyl group and serine residues (e.g., Ser203, Ser207) in the receptor. researchgate.net

Virtual screening uses these pharmacophore models or the known 3D structure of the receptor to search large compound databases for new molecules that are likely to be active. pnas.orgplos.org Since the high-resolution crystal structure of the β2AR became available, structure-based virtual screening has become a powerful tool. pnas.orgnih.govacs.org In this process, millions of compounds can be computationally "docked" into the receptor's binding site, and their fit is scored to identify promising candidates for laboratory synthesis and testing. pnas.orgnih.gov This approach has successfully identified novel β2AR ligands and demonstrates the power of integrating computational chemistry with experimental research. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Group | Reference |

|---|---|---|

| Hydrogen-Bond Donor/Acceptor | Phenolic Hydroxyl (-OH) group | nih.govnih.gov |

| Aromatic Ring 1 | Phenol ring | nih.govnih.gov |

| Aromatic Ring 2 | Phenethyl ring | nih.govnih.gov |

| Positive Ionizable Center | Tertiary Amine (protonated) | nih.govnih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding and predicting how a molecule like this compound might interact with a biological target.

The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would first be obtained, often from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized to its lowest energy conformation.

Defining the Binding Site: A specific region on the target protein, known as the binding pocket or active site, is defined for the docking simulation.

Docking Algorithm: A scoring function is used by the docking software to predict the binding poses of the ligand within the receptor's active site. This function calculates a score that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

For this compound, molecular docking could elucidate its potential interactions with various receptors, such as G-protein coupled receptors or enzymes, which are common targets for phenethylamine (B48288) derivatives. The simulation would predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the phenol group, the tertiary amine, and the phenethyl moiety of the compound and the amino acid residues of the target protein.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example Value/Software |

| Target Protein | The biological macromolecule of interest. | e.g., Dopamine (B1211576) Transporter (DAT) |

| Ligand | This compound | C17H21NO |

| Docking Software | Program used to perform the simulation. | AutoDock, Schrödinger Maestro |

| Scoring Function | Algorithm to estimate binding affinity. | e.g., Vina, GlideScore |

| Predicted Binding Energy | The calculated affinity of the ligand for the target. | (kcal/mol) |

| Key Interactions | Predicted molecular interactions at the binding site. | Hydrogen bonds, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, the following steps would be necessary:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with biological activity. The model's predictive power would then be validated using both internal and external sets of compounds.

A QSAR study could help in understanding which structural features of this compound and its analogs are critical for a specific biological effect. For instance, it could reveal the importance of the phenolic hydroxyl group or the N-methyl-phenethyl substitution for the compound's activity.

Table 2: Key Molecular Descriptors for QSAR Analysis

| Descriptor Type | Description | Relevance to this compound |

| Topological | Describes the connectivity and branching of the molecule. | Reflects the overall shape and size. |

| Electronic | Relates to the electronic properties of the molecule. | The phenol group's ability to donate a hydrogen bond. |

| Hydrophobic | Quantifies the molecule's lipophilicity (e.g., LogP). | Influences membrane permeability and binding. |

| Steric | Describes the three-dimensional arrangement of atoms. | Determines how the molecule fits into a binding site. |

Molecular Dynamics Simulations and Conformational Sampling for Dynamic Insights

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. This technique allows for the study of conformational changes and the stability of ligand-receptor complexes.

An MD simulation of this compound, typically docked within a target protein and solvated in a water box, would involve:

System Setup: Preparing the initial coordinates of the protein-ligand complex in a simulated physiological environment.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to understand the flexibility of the ligand, the stability of its binding pose, and the specific interactions that are maintained over time.

MD simulations could reveal how this compound adapts its conformation within a binding site and the stability of the key interactions identified through molecular docking. This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone.

Table 3: Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Description | Example Value/Software |

| Simulation Software | Program used to run the MD simulation. | GROMACS, AMBER, NAMD |

| Force Field | A set of parameters to describe the potential energy of the system. | e.g., CHARMM, OPLS |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | The statistical mechanical ensemble used (e.g., NPT, NVT). | NPT (constant Number of particles, Pressure, Temperature) |

| Analysis Metrics | Properties calculated from the trajectory. | Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis |

Future Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Molecular Selectivity and Potency

The lead optimization process is a cornerstone of drug discovery, focusing on modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.compharmafeatures.com For 4-(2-(Methyl(phenethyl)amino)ethyl)phenol, a systematic structure-activity relationship (SAR) analysis through the synthesis of novel analogues is a critical future step. pharmafeatures.com The goal is to modulate its interaction with biological targets, which, based on its phenethylamine (B48288) core, are likely to be receptors such as G protein-coupled receptors (GPCRs). mdpi.compharmacy180.com

Key modifications could target three main regions of the molecule: the phenolic ring, the N-phenethyl group, and the N-methyl group.

Phenolic Ring Substitution: The position and nature of the hydroxyl group on the phenyl ring are critical for activity in many adrenergic and serotonergic compounds. pharmacy180.com Exploring analogues with the hydroxyl group at the meta-position or as part of a catechol or resorcinol (B1680541) structure could significantly alter receptor selectivity and potency. pharmacy180.com Additionally, introducing other substituents (e.g., halogens, alkyl groups) to the ring could influence binding affinity and metabolic stability. nih.gov

N-Phenethyl Group Modification: The N-benzyl and N-phenethyl substitutions on phenethylamines are known to dramatically impact receptor affinity and functional activity, particularly at serotonin (B10506) receptors. nih.govacs.org Synthesizing analogues with substitutions on the terminal phenyl ring of the phenethyl group could fine-tune ligand-receptor interactions.

Nitrogen Substituent Modification: The size of the alkyl group on the nitrogen atom is a well-established determinant of adrenergic receptor selectivity. pharmacy180.com While the parent compound has an N-methyl group, creating analogues with larger alkyl groups (e.g., ethyl, isopropyl, tert-butyl) could decrease activity at α-adrenergic receptors and increase it at β-adrenergic receptors. pharmacy180.com

Table 1: Proposed Analogues for SAR Studies

Exploration of New Mechanistic Paradigms and Biological Functions

The biological activity of this compound is currently uncharacterized. Its core structure is a versatile motif found in numerous endogenous neurotransmitters and synthetic drugs that act on the central nervous system. nih.govresearchgate.net Future research should therefore focus on broad screening to identify its primary biological targets and uncover novel mechanisms of action.

Initial investigations should screen the compound against a panel of GPCRs, particularly those known to bind phenethylamines, such as:

Adrenergic Receptors (α and β): As derivatives of the endogenous ligands norepinephrine (B1679862) and epinephrine, phenethylamines frequently exhibit activity at these receptors. nih.gov

Dopamine (B1211576) Receptors (D1 and D2-like): The phenethylamine skeleton is the backbone of dopamine, making its receptors a probable target. biomolther.orgbiomolther.org

Serotonin Receptors (5-HT): N-substituted phenethylamines are known to have high affinity and activity at various 5-HT receptor subtypes, including 5-HT2A and 5-HT2C. nih.govacs.org

Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines, including β-phenylethylamine itself, and represent a key target for this class of compounds. researchgate.net

Beyond direct receptor agonism or antagonism, research could explore more complex mechanisms. Phenolic compounds have been identified as allosteric modulators of enzymes and receptors, and this possibility should be investigated. nih.gov Furthermore, the compound's effect on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) is a crucial area of inquiry, as inhibition of these transporters is a common mechanism for antidepressant and psychostimulant drugs. biomolther.orgnih.gov

Integration of Multi-omics Data for Comprehensive Understanding of Compound Effects

To move beyond a single target and understand the global biological impact of this compound, an integrative multi-omics approach is essential. nih.govnih.gov By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of the cellular response to the compound, revealing its mechanism of action and potential off-target effects. frontiersin.orgresearchgate.net

This systems biology approach can elucidate the entire cascade of events following compound administration:

Transcriptomics (RNA-Seq): This technique would reveal which genes are up- or down-regulated in response to the compound, providing the first clues about the cellular pathways being modulated. mdpi.com

Proteomics: Following up on transcriptomic data, proteomics can confirm whether changes in gene expression translate to changes in protein levels. It can also identify post-translational modifications, which are critical for protein function. nih.gov

Metabolomics: This provides a functional readout of the cellular state by measuring changes in the concentrations of small-molecule metabolites. aspect-analytics.com This can reveal, for instance, if the compound alters key metabolic pathways or how the compound itself is metabolized by the cell. astrazeneca.com

Integrating these datasets can help build comprehensive network models of the drug's action, identify biomarkers for its effects, and uncover unexpected therapeutic opportunities or potential toxicities. frontiersin.orgahajournals.org

Table 2: Multi-omics Approaches for Mechanistic Understanding

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. africansciencegroup.comnih.gov These computational tools can be applied throughout the research pipeline for this compound and its analogues.

Key applications include:

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. pharmafeatures.compatsnap.com Starting with the scaffold of this compound, these models could generate thousands of virtual analogues with a high predicted affinity for a desired target (e.g., a specific GPCR subtype) and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com

Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be trained on experimental data from the initial set of synthesized analogues. These ML models can then rapidly and accurately predict the biological activity of new, virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. danaher.comafricansciencegroup.com

Target Prediction and Selectivity: As GPCRs are notoriously difficult targets, AI models trained on existing structural and ligand-binding data can help predict the most likely protein targets for the compound. researchgate.netmdpi.comoup.com Importantly, these models can also be used to predict "anti-targets" to be avoided, helping to design compounds with higher selectivity and fewer side effects, although this remains a significant challenge. pharmafeatures.com

Multi-omics Data Analysis: The vast and complex datasets generated by multi-omics studies are ideally suited for ML analysis. ahajournals.orgyoutube.com AI algorithms can identify subtle patterns and correlations across genomic, proteomic, and metabolomic data that are invisible to human analysis, generating novel, testable hypotheses about the compound's mechanism of action. youtube.com

Table 3: AI and Machine Learning in the Compound's Development

Q & A

Q. What are the recommended synthetic routes for 4-(2-(Methyl(phenethyl)amino)ethyl)phenol?

Methodological Answer: The compound can be synthesized via reductive amination or nitro-group reduction. For example:

- Reductive amination : React phenethylamine derivatives with a ketone intermediate under hydrogen gas (H₂) using palladium on carbon (Pd/C) as a catalyst .

- Nitro reduction : Reduce a nitro-precursor (e.g., 4-(2-nitroethyl)phenol) using sodium borohydride (NaBH₄) or catalytic hydrogenation .

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield. Validate purity via HPLC or NMR .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Waste disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can molecular docking tools like Glide predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Grid generation : Use the receptor’s crystal structure (e.g., monoamine oxidase) to define the binding pocket .

- Flexible docking : Employ Glide’s torsional optimization to account for ligand flexibility. Compare results with GOLD or AutoDock for validation .

- Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms (e.g., OPLS-AA) to rank poses .

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the compound’s stereochemistry affect its enzyme inhibition properties?

Methodological Answer:

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Activity assays : Compare IC₅₀ values of enantiomers against targets (e.g., cytochrome P450).

- Structural analysis : Perform X-ray crystallography or NMR to correlate stereochemistry with binding mode .

- Computational modeling : Apply QSAR to predict how substituents (e.g., methyl groups) alter steric/electronic interactions .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2) and exposure times across studies .

- Metabolite profiling : Identify degradation products via LC-MS to assess bioactivation pathways .

- Cross-validate models : Compare in vitro cytotoxicity with in vivo zebrafish or rodent models .

- Mechanistic studies : Use siRNA knockdowns to isolate toxicity pathways (e.g., oxidative stress vs. DNA damage) .

Methodological Challenges & Solutions

Q. What strategies improve the reproducibility of synthetic yields for this compound?

Methodological Answer:

- Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .

- Quality control : Characterize intermediates via FTIR and high-resolution mass spectrometry (HRMS) .

- Scale-up : Optimize microwave-assisted synthesis for consistent heating and reduced reaction time .

Q. Which spectroscopic techniques best characterize this compound’s structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |